molecular formula C18H24BrNO2 B144547 5-Bromo-1H-indol-3-yl decanoate CAS No. 133950-71-7

5-Bromo-1H-indol-3-yl decanoate

Cat. No.: B144547
CAS No.: 133950-71-7
M. Wt: 366.3 g/mol
InChI Key: MSQDUIOYSURQKS-UHFFFAOYSA-N
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Description

5-Bromo-1H-indol-3-yl decanoate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and a decanoate ester group at the 3-position. The molecular formula of this compound is C18H24BrNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-1H-indol-3-yl decanoate typically involves the esterification of 5-Bromo-1H-indole-3-carboxylic acid with decanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions typically involve stirring the reaction mixture at room temperature for several hours until the completion of the reaction .

Industrial Production Methods:

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-1H-indol-3-yl decanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.

Major Products:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: 5-Bromo-1H-indol-3-yl decanol.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry:

5-Bromo-1H-indol-3-yl decanoate is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for the preparation of various bioactive molecules and natural product analogs .

Biology:

In biological research, this compound is used to study the role of indole derivatives in cellular processes. It is often employed in assays to investigate the effects of indole compounds on cell signaling pathways and gene expression .

Medicine:

Indole derivatives, including this compound, have shown promise in the treatment of various diseases such as cancer, inflammation, and infectious diseases .

Industry:

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Comparison with Similar Compounds

    5-Bromo-1H-indole-3-carboxylic acid: This compound is structurally similar to 5-Bromo-1H-indol-3-yl decanoate but lacks the decanoate ester group. It is used as a precursor in the synthesis of various indole derivatives.

    5-Bromo-1H-indole-3-acetic acid: Another similar compound, differing by the presence of an acetic acid group instead of the decanoate ester. It is commonly used in the synthesis of bioactive molecules.

    5-Bromo-1H-indole-3-ethanol: This compound features an ethanol group in place of the decanoate ester. It is used in the preparation of various pharmaceutical intermediates.

Uniqueness:

This compound is unique due to the presence of the long-chain decanoate ester group, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, stability, and bioavailability, making it suitable for specific applications in drug development and chemical synthesis.

Properties

IUPAC Name

(5-bromo-1H-indol-3-yl) decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO2/c1-2-3-4-5-6-7-8-9-18(21)22-17-13-20-16-11-10-14(19)12-15(16)17/h10-13,20H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQDUIOYSURQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564413
Record name 5-Bromo-1H-indol-3-yl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133950-71-7
Record name 5-Bromo-1H-indol-3-yl decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133950-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-indol-3-yl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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